Kinetics and mechanism of benzylamine additions to ethyl α-acetyl-β-phenylacrylates in acetonitrile

Organic & Biomolecular Chemistry Pub Date: 2004-03-15 DOI: 10.1039/B401239A

Abstract

Kinetic studies of the addition of benzylamines to a noncyclic dicarbonyl group activated olefin, ethyl α-acetyl-β-phenylacrylate (EAP), in acetonitrile at 25.0 °C are reported. The rates are lower than those for the cyclic dicarbonyl group activated olefins. The addition occurs in a single step with concurrent formation of the Cα–N and Cβ–H bonds through a four-center hydrogen bonded transition state.

The kinetic isotope effects (kH/kD > 1.0) measured with deuterated benzylamines (XC6H4CH2ND2) increase with a stronger electron acceptor substituent (δσX > 0) which is the same trend as those found for other dicarbonyl group activated series ( 1–4), but is in contrast to those for other ( noncarbonyl) group activated series (5–9). For the dicarbonyl series, the reactivity-selectivity principle (RSP) holds, but for others the anti-RSP applies. These are interpreted to indicate an insignificant imbalance for the former, but substantial lag in the resonance delocalization in the transition state for the latter series.

Graphical abstract: Kinetics and mechanism of benzylamine additions to ethyl α-acetyl-β-phenylacrylates in acetonitrile
Kinetics and mechanism of benzylamine additions to ethyl α-acetyl-β-phenylacrylates in acetonitrile
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